(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that features a combination of pyridine, piperidine, pyrazole, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable piperidine derivative to form the 3-chloropyridin-4-yl)oxy)piperidine intermediate.
Coupling with Pyrazole: The intermediate is then coupled with a pyrazole derivative, such as 3-(4-fluorophenyl)-1-methyl-1H-pyrazole, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Assembly: The final step involves the formation of the methanone linkage, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting the methanone to a methanol derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts or bases.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Methanol derivatives of the methanone group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, the compound’s structure suggests potential activity as a ligand for various receptors or enzymes. It could be used in the study of receptor-ligand interactions, enzyme inhibition, or as a probe in biochemical assays.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features are reminiscent of pharmacophores found in various therapeutic agents, suggesting possible activity against targets such as neurotransmitter receptors or enzymes involved in disease pathways.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for easy incorporation into larger molecular frameworks, enhancing the properties of the final product.
Mechanism of Action
The mechanism by which (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The presence of the piperidine and pyrazole rings suggests potential interactions with neurotransmitter receptors, while the fluorophenyl group could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
- (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Uniqueness
The uniqueness of (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl and a pyrazole ring, along with the piperidine and pyridine moieties, provides a versatile scaffold for further modification and optimization in various applications.
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2/c1-26-19(12-18(25-26)14-2-4-15(23)5-3-14)21(28)27-10-7-16(8-11-27)29-20-6-9-24-13-17(20)22/h2-6,9,12-13,16H,7-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYONEYCOMJFBAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)OC4=C(C=NC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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